Vinorelbine Bitartrate

Catalog No.
S548494
CAS No.
125317-39-7
M.F
C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂
M. Wt
1079.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinorelbine Bitartrate

CAS Number

125317-39-7

Product Name

Vinorelbine Bitartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂

Molecular Weight

1079.1 g/mol

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1

InChI Key

CILBMBUYJCWATM-NPJYPKOYSA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5' Nor anhydrovinblastine, 5'-nor-anhydrovinblastine, KW 2307, KW-2307, KW2307, Navelbine, vinorelbine, vinorelbine tartrate

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Anti-tumor Activity in Different Cancers:

VLB demonstrates significant antitumor activity against various malignancies, with clinical applications and ongoing research in:

  • Non-small cell lung cancer (NSCLC): VLB is a first-line treatment option for advanced NSCLC, either as a single agent or in combination with other chemotherapeutic drugs. Studies have shown its efficacy in tumor regression and improved survival rates. [Source: ]
  • Breast cancer: VLB is an effective option for advanced or metastatic breast cancer, both as first-line and later-line therapy. Research explores its potential in combination with other drugs to enhance its efficacy and overcome resistance. [Source: ]
  • Other cancers: VLB shows promising antitumor activity in various other cancers, including Hodgkin lymphoma, desmoid tumors, and head and neck squamous cell carcinoma. Ongoing research investigates its potential in these and other malignancies. [Source: ]

Exploring Mechanisms of Action:

Understanding how VLB exerts its antitumor effects is crucial for optimizing its use and developing new therapeutic strategies. Research focuses on:

  • Microtubule disruption: VLB binds to and disrupts the assembly of microtubules, essential for cell division. This leads to mitotic arrest and cell death. [Source: ]
  • Anti-angiogenesis: VLB inhibits the formation of new blood vessels, essential for tumor growth and metastasis. This can starve the tumor and limit its spread. [Source: ]
  • Modulating cell signaling pathways: VLB may also affect various cell signaling pathways involved in cancer cell growth, survival, and drug resistance. Understanding these interactions could lead to new therapeutic targets. [Source: ]

Overcoming Drug Resistance:

Cancer cells can develop resistance to VLB, limiting its effectiveness. Research seeks to overcome this challenge by:

  • Combination therapies: Combining VLB with other drugs with different mechanisms of action can improve efficacy and delay resistance development.
  • Targeting resistance mechanisms: Research investigates specific mechanisms of resistance to VLB, aiming to develop strategies to reverse or overcome them. [Source: ]
  • Personalized medicine: Identifying patients likely to develop resistance through genetic testing may allow for tailoring treatment strategies to individual needs. [Source: ]

Purity

> 98%

Appearance

Solid powder

UNII

253GQW851Q

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (96.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (93.33%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Vinorelbine tartrate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1: Jimeno A, Hitt R, Quintela-Fandino M, Cortés-Funes H. Phase II trial of
vinorelbine tartrate in patients with treatment-naive metastatic melanoma.
Anticancer Drugs. 2005 Jan;16(1):53-7. PubMed PMID: 15613904.


2: Whitehead RP, Moon J, McCachren SS, Hersh EM, Samlowski WE, Beck JT,
Tchekmedyian NS, Sondak VK; Southwest Oncology Group. A Phase II trial of
vinorelbine tartrate in patients with disseminated malignant melanoma and one
prior systemic therapy: a Southwest Oncology Group study. Cancer. 2004 Apr
15;100(8):1699-704. PubMed PMID: 15073859.


3: Uoshima N, Yoshioka K, Tegoshi H, Wada S, Fujiwara Y, Satake N, Kasamatsu Y,
Yokoho S. Acute respiratory failure caused by vinorelbine tartrate in a patient
with non-small cell lung cancer. Intern Med. 2001 Aug;40(8):779-82. PubMed PMID:
11518124.


4: Bosque E. Possible drug interaction between itraconazole and vinorelbine
tartrate leading to death after one dose of chemotherapy. Ann Intern Med. 2001
Mar 6;134(5):427. PubMed PMID: 11242511.


5: Kanazawa J, Morimoto M, Ohmori K. [Properties of antitumor activity of
vinorelbine tartrate, a new vinca alkaloid antitumor agent]. Nihon Yakurigaku
Zasshi. 2000 Oct;116(4):215-23. Review. Japanese. PubMed PMID: 11084918.


6: Giannios J, Ginopoulos P. Induction of PCD in tamoxifen-resistant oestrogen
receptor positive (ER+) advanced breast cancer after combined therapy with ER
antisense oligonucleotides and vinorelbine-tartrate encapsulated in DRV
liposomes. Eur J Cancer. 2000 Sep;36 Suppl 4:103. PubMed PMID: 11056347.


7: Feun LG, Savaraj N, Hurley J, Marini A, Lai S. A clinical trial of intravenous
vinorelbine tartrate plus tamoxifen in the treatment of patients with advanced
malignant melanoma. Cancer. 2000 Feb 1;88(3):584-8. PubMed PMID: 10649251.


8: Balthasar JP. Concentration-dependent incompatibility of vinorelbine tartrate
and heparin sodium. Am J Health Syst Pharm. 1999 Sep 15;56(18):1891. PubMed PMID:
10511236.


9: Cattan CE, Oberg KC. Vinorelbine tartrate-induced pulmonary edema confirmed on
rechallenge. Pharmacotherapy. 1999 Aug;19(8):992-4. PubMed PMID: 10453972.


10: Kouroukis C, Hings I. Respiratory failure following vinorelbine tartrate
infusion in a patient with non-small cell lung cancer. Chest. 1997
Sep;112(3):846-8. PubMed PMID: 9315826.

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